molecular formula C19H22BrN5O B5566413 4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

Cat. No. B5566413
M. Wt: 416.3 g/mol
InChI Key: ISOARFFIJXFIQZ-UHFFFAOYSA-N
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Description

The compound “4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrimidine ring, a piperazine ring, and a pyrrolidine ring . Pyrimidines are essential components of nucleic acids, and piperazine rings are found in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, and a pyrrolidine ring. The bromobenzoyl group would add significant molecular weight to the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to participate in a wide range of chemical reactions, including various types of condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromobenzoyl group could potentially increase its reactivity. The heterocyclic rings could contribute to its stability and solubility .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound 4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is involved in the synthesis of various heterocycles, which are crucial in medicinal chemistry. Research has shown that related compounds, such as 3-(4-bromobenzoyl)prop-2-enoic acid, can act as precursors in generating important heterocyclic compounds like 2-pyrimidine thione, pyrane, pyridine, and phthalazinone derivatives. These heterocycles find applications in developing pharmaceuticals due to their diverse biological activities (El-hashash, Rizk, & Ahmed, 2012).

Antiviral and Cytotoxic Agents

Pyrimidine derivatives, closely related to this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities, highlighting their potential in drug development. Such compounds have been found to inhibit enterovirus replication at nanomolar concentrations, making them promising candidates for antiviral therapies (Chern et al., 2004).

Antibacterial Properties

The structural framework of this compound lends itself to modifications that result in potent antibacterial agents. For instance, compounds like 9-fluoro-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acid have shown significant antibacterial activity against both Gram-positive and Gram-negative pathogens, illustrating the potential of such compounds in addressing antibiotic resistance (Cecchetti et al., 1987).

Uroselective Alpha 1-Adrenoceptor Antagonists

Compounds bearing similarity to this compound have been explored as uroselective alpha 1-adrenoceptor antagonists. These antagonists are particularly relevant in treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Such research underscores the compound's utility in developing treatments that offer specificity and reduced side effects (Elworthy et al., 1997).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many pyrimidine derivatives exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer activities .

properties

IUPAC Name

(3-bromophenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O/c20-16-5-3-4-15(14-16)18(26)24-12-10-23(11-13-24)17-6-7-21-19(22-17)25-8-1-2-9-25/h3-7,14H,1-2,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOARFFIJXFIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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